2-Chloropropane
Overview
Description
2-Chloropropane is a halogenated hydrocarbon that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The research on this compound spans from its synthesis and molecular structure analysis to its chemical reactions and physical and chemical properties.
Synthesis Analysis
The synthesis of 2-chloropropane derivatives has been explored in several studies. For instance, alkyl 2-chloro-2-cyclopropylideneacetates have been identified as versatile building blocks for organic synthesis, combining the chemistry of methylenecyclopropanes and electron-acceptor-activated alkenes . Additionally, the synthesis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes has been achieved through the reaction of (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, followed by a series of rearrangements and cyclopropanation .
Molecular Structure Analysis
The molecular structure of 2-chloropropane and its derivatives has been characterized using various techniques. For example, the polymorphism of 2,2-dichloropropane has been studied using thermal and X-ray powder diffraction experiments, revealing the existence of multiple phases with different structural characteristics . The molecular structure of 1-chloro-2-nitrosopropene, a related compound, has been determined by microwave spectroscopy, providing insights into the barrier to internal rotation of the methyl group and the molecular geometry .
Chemical Reactions Analysis
2-Chloropropane undergoes a variety of chemical reactions. The halide-promoted fragmentation of 1-chloro-1-fluoro-2-(a-silylakyl))cyclopropanes has been studied, offering a new method to produce fluorodienes . Moreover, the reactivity of 1,1-dichloro-2-(chloromethyl)cyclopropane in basic medium has been investigated, showing the formation of different products depending on the reaction conditions and the structure of the heteronucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloropropane have been analyzed in various contexts. The catalytic dehydrochlorination of 2-chloropropane in oxidizing conditions has been examined, with findings indicating that reactions such as oxychlorination, cracking, oligomerization, and aromatization can occur alongside dehydrochlorination to propene and HCl . The photolysis of selectively deuterated 2-chloropropane has also been investigated to understand site-specific bond cleavage in the intermediate photofragment(s) .
Scientific Research Applications
Photolysis Studies
2-Chloropropane has been utilized in studies focusing on photolysis, a process involving light-induced chemical reactions. Mathews, Wang, and Koplitz (1994) investigated the site-specific C-H bond cleavage in 2-chloropropane using a two-color photolysis approach. Their research suggested a preference for carbon-hydrogen bond cleavage at the 2-position in the isopropyl radical, which is not the lowest energy pathway (Mathews, Wang, & Koplitz, 1994).
Microwave Spectroscopy
Meyer, Grabow, Dreizler, and Rudolph (1992) explored the molecular properties of 2-chloropropane using microwave Fourier transform spectroscopy. They provided detailed insights into the structure, methyl internal rotation, and dipole moment of 2-chloropropane (Meyer, Grabow, Dreizler, & Rudolph, 1992).
Catalytic Dehydrochlorination
Pistarino, Finocchio, Romezzano, Brichese, Felice, Busca, and Baldi (2000) conducted a study on the catalytic dehydrochlorination of 2-chloropropane in oxidizing conditions. Their research showed a predominant dehydrochlorination to propene and HCl, along with insights into the reaction kinetics and molecular adsorption (Pistarino et al., 2000).
Chemical Kinetic Studies
Burgess and Manion (2012) carried out computations in conjunction with experimental studies on the thermal decomposition of 2-chloropropane. Their work provided a set of reliable rate constants for comparative rate studies in chemical kinetics (Burgess & Manion, 2012).
Neutron Diffraction Studies
Zetterström, Dahlborg, and Wannberg (1994) investigated the structure of liquid 2-chloropropane using neutron diffraction. This study contributed to understanding the molecular structure and temperature-related changes in liquid states (Zetterström, Dahlborg, & Wannberg, 1994).
Volumetric Properties Analysis
Guerrero, Ballesteros, García-Mardones, Lafuente, and Gascón (2012) measured and analyzed the volumetric properties of short-chain chloroalkanes, including 2-chloropropane. Their research provided insights into the effects of molecular structure on the volumetric properties of these compounds (Guerrero et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for 2-Chloropropane were not found in the search results, it’s worth noting that the restriction of chloropropanols, which include 2-Chloropropane, is becoming more stringent in countries such as Germany, Brazil, and China . This suggests that there may be increased regulatory scrutiny and potential new applications or restrictions for this compound in the future.
Relevant Papers
A paper titled “Provisional Peer Reviewed Toxicity Values for 2-Chloropropane” provides information on the toxicity of 2-Chloropropane . Another paper titled “Risk of Chloropropanols in Food Contact Paper Products” discusses the risk of chloropropanols, including 2-Chloropropane, in food contact paper products .
properties
IUPAC Name |
2-chloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
Record name | 2-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID6047739 | |
Record name | 2-Chloropropane | |
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Molecular Weight |
78.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals., Colorless liquid with a chloroform, slightly sweet odor; [AIHA] Colorless liquid; bp = 34-36 deg C; [MSDSonline] | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-Chloropropane | |
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Boiling Point |
96.33 °F at 760 mmHg (NTP, 1992), 35.7 °C | |
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Flash Point |
-26 °F (NTP, 1992), -32 °C, -26 °F (-32 °C) (CLOSED CUP) | |
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Record name | 2-Chloropropane | |
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Solubility |
Miscible with alcohol, ether, SOL IN BENZENE, SOL IN METHANOL, In water = 3,050 mg/l at 25 °C | |
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Density |
0.8617 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8617 @ 20 °C, % IN SATURATED AIR: 68.7 @ 25 °C; DENSITY OF SATURATED AIR: 2.18 (AIR= 1) | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-CHLOROPROPANE | |
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Vapor Density |
2.7 (AIR= 1) | |
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Vapor Pressure |
515.0 [mmHg], 515.3 mm Hg at 25 °C | |
Record name | 2-Chloropropane | |
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Product Name |
2-Chloropropane | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
75-29-6 | |
Record name | 2-CHLOROPROPANE | |
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Record name | 2-Chloropropane | |
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Melting Point |
-178.9 °F (NTP, 1992), -117.2 °C | |
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Retrosynthesis Analysis
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